1-(Butylnitrosoamino)-2-propanone
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Overview
Description
2-Propanone,1-(butylnitrosoamino)- is an organic compound with the molecular formula C7H14N2O2 It is a derivative of propanone (acetone) where a butylnitrosoamino group is attached to the carbonyl carbon
Preparation Methods
The synthesis of 2-Propanone,1-(butylnitrosoamino)- typically involves the reaction of propanone with butylamine and nitrous acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
2-Propanone,1-(butylnitrosoamino)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the nitroso group can be replaced by other nucleophiles such as halides or thiols.
Scientific Research Applications
2-Propanone,1-(butylnitrosoamino)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propanone,1-(butylnitrosoamino)- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Propanone,1-(butylnitrosoamino)- can be compared with other similar compounds such as:
2-Propanone,1-(methylnitrosoamino)-: This compound has a similar structure but with a methyl group instead of a butyl group. It exhibits different reactivity and applications due to the smaller alkyl group.
2-Propanone,1-(ethylnitrosoamino)-: Similar to the above, but with an ethyl group. It also shows distinct chemical behavior and uses.
2-Propanone,1-(phenylnitrosoamino)-:
Properties
CAS No. |
51938-15-9 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-butyl-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-9(8-11)6-7(2)10/h3-6H2,1-2H3 |
InChI Key |
FPXGNLJKZKCTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)C)N=O |
Origin of Product |
United States |
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